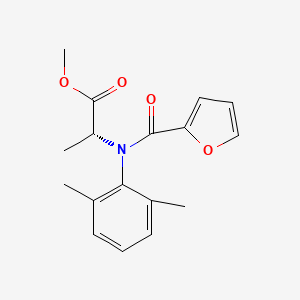

(R)-furalaxyl

Description

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

methyl (2R)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate |

InChI |

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m1/s1 |

InChI Key |

CIEXPHRYOLIQQD-CYBMUJFWSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Strategy Using D-Alanine Methyl Ester

Julie Geng’s seminal work demonstrated the use of D-alanine methyl ester as a chiral starting material to construct the alanine backbone. The synthesis involves two key steps:

-

Buchwald-Hartwig Cross-Coupling : A palladium-catalyzed coupling between 2-bromofuran and the amine group of methyl N-(2,6-dimethylphenyl)-D-alaninate forms the furoyl intermediate.

-

Nucleophilic Acyl Substitution : The intermediate undergoes acyl substitution with 2-furoyl chloride to install the furoyl group, yielding (R)-furalaxyl.

This method achieved an enantiomeric excess (ee) >98% by retaining the configuration of D-alanine throughout the synthesis. However, the palladium catalyst’s cost and sensitivity to oxygen pose scalability challenges.

Patent-Based Industrial Synthesis via Configuration Inversion

A patented industrial route (WO2000076960A1) utilizes a sulfonate intermediate to invert the configuration of L-alanine derivatives, ultimately yielding the R-enantiomer:

Reaction Mechanism and Conditions

-

Sulfonate Formation : L-alanine derivatives are converted to sulfonates (general formula IV) using sulfonic acid chlorides.

-

Nucleophilic Displacement : Reaction of the sulfonate with 2,6-xylidine in aromatic solvents (toluene, xylene) at 60–120°C induces an SN2 mechanism, inverting the configuration to produce methyl N-(2,6-dimethylphenyl)-D-alaninate.

Critical Parameters :

-

Solvent : Aromatic hydrocarbons (toluene, chlorobenzene) optimize nucleophilicity and thermal stability.

-

Base : Potassium carbonate (1:1.5 molar ratio to sulfonate) neutralizes HCl byproducts.

-

Yield : 72–85% after purification via fractional distillation.

Comparative Analysis of Synthetic Methods

The patent method offers higher yields and scalability, making it preferable for industrial production. However, the Buchwald-Hartwig approach avoids resolution steps, which is advantageous for small-scale enantioselective synthesis .

Q & A

Basic Research Questions

Q. What validated methods are recommended for separating and quantifying (R)- and (S)-furalaxyl enantiomers in environmental or biological matrices?

- Methodological Answer : Enantioselective separation can be achieved using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) with a chiral stationary phase. For quantification, monitor the transition m/z 302 → 242 (quantifier) and m/z 302 → 95 (qualifier) with collision energies of 16 eV and 30 eV, respectively. Ensure signal processing via software like Thermo Xcalibur 2.2 SP1.48 . Calibration curves should use enantiopure standards (≥98% optical purity) synthesized via chiral resolution of racemic mixtures .

Q. Why is stereoselectivity critical in assessing furalaxyl’s environmental fate and toxicity?

- Methodological Answer : The R-enantiomer exhibits markedly higher biodegradability in soil (70% degradation within 28 days) and enhanced fungicidal activity compared to the S-form or racemic mixtures. This necessitates enantiomer-specific studies to avoid underestimating ecological risks. For example, R-furalaxyl’s bioaccumulation factor in Tenebrio molitor larvae is 2.1× higher than the S-enantiomer, requiring targeted analytical protocols .

Advanced Research Questions

Q. How should experimental designs account for enantiomerization during furalaxyl’s environmental persistence studies?

- Methodological Answer : Use enantiopure (R)- or (S)-furalaxyl in controlled microcosm experiments. Monitor chiral inversion via periodic sampling (e.g., days 0, 7, 14, 28) and quantify enantiomeric ratios using validated HPLC-MS/MS. Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical isomerization. Data interpretation should employ kinetic models (e.g., first-order rate constants) to quantify conversion rates .

Q. How can contradictions in enantioselective bioaccumulation data across species be systematically addressed?

- Methodological Answer : Conduct comparative studies using standardized exposure protocols (e.g., OECD TG 317) across model organisms (e.g., Tenebrio molitor, earthworms, zebrafish). Analyze tissue-specific bioaccumulation factors (BAFs) and enantiomerization rates. Conflicting results may arise from species-specific cytochrome P450 metabolism; use enzyme inhibition assays (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What synthetic strategies optimize enantiomeric purity of (R)-furalaxyl for mechanistic studies?

- Methodological Answer : Employ chiral synthesis starting from (R)-lactic acid derivatives. For example, methyl (R)-(+)-lactate can yield R-furalaxyl with 97:3 enantiomeric ratio (e.r.) after hexane crystallization (68% yield). Verify purity via polarimetry ([α]ᴅ²⁵ = +42.5°) and chiral HPLC. Note that residual S-enantiomer (>3%) may confound bioactivity assays, requiring recrystallization or preparative chromatography .

Data Contradiction Analysis

Q. How to reconcile discrepancies between lab-measured and field-reported degradation rates of (R)-furalaxyl?

- Methodological Answer : Lab studies often use sterile or single-species systems, whereas field conditions involve microbial consortia and abiotic factors (pH, organic matter). Perform meta-analysis of published half-lives (t₁/₂) with multivariate regression to identify key variables (e.g., soil organic carbon, temperature). Validate findings using microcosms spiked with field-relevant microbial communities .

Methodological Best Practices

Q. What quality controls are essential for ensuring reproducibility in furalaxyl enantiomer studies?

- Methodological Answer :

- Use certified reference materials (CRMs) with ≥98% enantiomeric excess (e.g., CAS 57646-30-7 for racemic furalaxyl; CAS 103361-09-7 for R-enantiomer) .

- Include matrix-matched calibration standards to correct for ionization suppression in LC-MS/MS.

- Report limits of detection (LOD ≤ 0.01 µg/g) and quantification (LOQ ≤ 0.05 µg/g) for trace-level analyses .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.